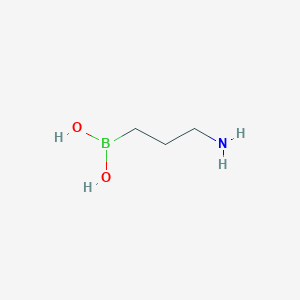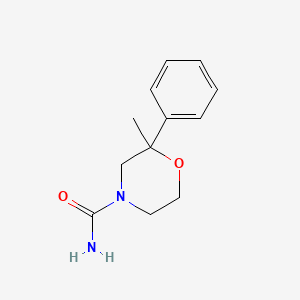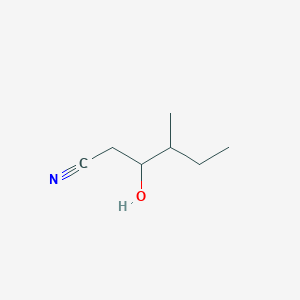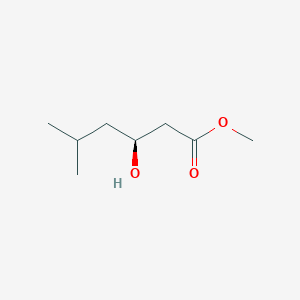
3-Aminopropylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropylboronic acid is an organic compound that contains both an amino group and a boronic acid group. This compound is of significant interest in various fields of chemistry and biology due to its unique properties and reactivity. The presence of the boronic acid group allows it to form reversible covalent bonds with diols, making it useful in sensing and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Aminopropylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with a boronic acid derivative. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be catalyzed by a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Purification steps may include crystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopropylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
3-Aminopropylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to bind diols.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-aminopropylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in sensing applications, where it can bind to sugars and other diol-containing molecules. The boronic acid group acts as a Lewis acid, facilitating the formation of these bonds. Additionally, the amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
3-Aminophenylboronic acid: Similar in structure but with a phenyl group instead of a propyl group.
4-Aminobutylboronic acid: Similar but with a butyl group instead of a propyl group.
Uniqueness: 3-Aminopropylboronic acid is unique due to its specific combination of an amino group and a boronic acid group on a propyl chain. This structure provides a balance of reactivity and stability, making it suitable for a variety of applications that require both functional groups.
Propriétés
Numéro CAS |
2932-98-1 |
|---|---|
Formule moléculaire |
C3H10BNO2 |
Poids moléculaire |
102.93 g/mol |
Nom IUPAC |
3-aminopropylboronic acid |
InChI |
InChI=1S/C3H10BNO2/c5-3-1-2-4(6)7/h6-7H,1-3,5H2 |
Clé InChI |
SGTIWMVFUHMOMB-UHFFFAOYSA-N |
SMILES canonique |
B(CCCN)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)


![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)
![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)

![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)


![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)
![3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)

